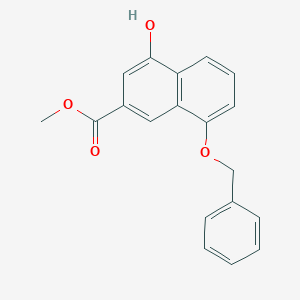

2-Naphthalenecarboxylic acid, 4-hydroxy-8-(phenylmethoxy)-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthalenecarboxylic acid, 4-hydroxy-8-(phenylmethoxy)-, methyl ester is a chemical compound with a complex structure that includes a naphthalene ring system, a carboxylic acid group, a hydroxy group, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(phenylmethoxy)-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The hydroxy and phenylmethoxy groups are introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-8-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenylmethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(phenylmethoxy)-, methyl ester is C19H16O4, with a molecular weight of approximately 308.3 g/mol. The compound features a naphthalene ring substituted with a hydroxyl group, a carboxylic acid group, and a phenylmethoxy group. This combination of functional groups enhances its chemical reactivity, allowing for various synthetic applications.

Antimicrobial Activity

Research has shown that derivatives of naphthalene compounds exhibit antimicrobial properties. Studies indicate that 2-Naphthalenecarboxylic acid derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Properties

Compounds similar to 2-Naphthalenecarboxylic acid have been investigated for their anti-inflammatory effects. Preliminary studies suggest that the compound may modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases.

Drug Delivery Systems

The unique structure of this compound allows it to be used in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble pharmaceutical compounds.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized to synthesize various substituted naphthoic acids and other complex organic molecules through methods such as Friedel-Crafts acylation and nucleophilic substitution reactions .

Material Science

This compound's properties make it suitable for applications in material science, particularly in the development of polymeric materials and coatings. Its ability to act as a plasticizer or modifier can enhance the mechanical properties of polymers .

Case Studies

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenyl-, methyl ester

- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-8-(phenylmethoxy)-, methyl ester is unique due to the presence of both hydroxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-8-(phenylmethoxy)-, methyl ester (CAS: 144003-46-3) is a synthetic compound belonging to the naphthalene derivatives family. Its unique structure, characterized by a naphthalene ring with hydroxyl and phenylmethoxy substituents, suggests potential biological activities that warrant investigation. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H14O4, with a molecular weight of approximately 270.27 g/mol. The compound features a naphthalene core substituted at the 4 and 8 positions with a hydroxyl group and a phenylmethoxy group, respectively.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 270.27 g/mol |

| CAS Number | 144003-46-3 |

| Appearance | White crystalline solid |

Biological Activity Overview

Research into the biological activity of 2-Naphthalenecarboxylic acid derivatives has indicated several potential therapeutic applications:

- Anticancer Activity : Various studies have highlighted the anticancer properties of naphthalene derivatives. For instance, compounds structurally similar to 2-Naphthalenecarboxylic acid have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values in the low micromolar range .

- Anti-inflammatory Properties : Naphthalene derivatives have been implicated in reducing inflammation through inhibition of pro-inflammatory cytokines. The presence of hydroxyl groups enhances their ability to modulate inflammatory pathways .

- Antimicrobial Effects : Some studies suggest that naphthalene derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes .

The biological mechanisms underlying the activity of 2-Naphthalenecarboxylic acid derivatives can be summarized as follows:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell proliferation and survival .

Case Studies

Several case studies have investigated the biological effects of naphthalene derivatives:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various naphthalene derivatives on MCF-7 cells. The results demonstrated that compounds with hydroxyl substitutions exhibited enhanced cytotoxicity compared to their methoxy counterparts, suggesting that hydroxyl groups play a critical role in their mechanism of action .

- Anti-inflammatory Research : In vitro assays revealed that a derivative similar to 2-Naphthalenecarboxylic acid significantly reduced TNF-alpha levels in activated macrophages, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Evaluation : A screening study found that several naphthalene derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating infections .

Properties

IUPAC Name |

methyl 4-hydroxy-8-phenylmethoxynaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-22-19(21)14-10-16-15(17(20)11-14)8-5-9-18(16)23-12-13-6-3-2-4-7-13/h2-11,20H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYARGUKUDLVMMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2OCC3=CC=CC=C3)C(=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.